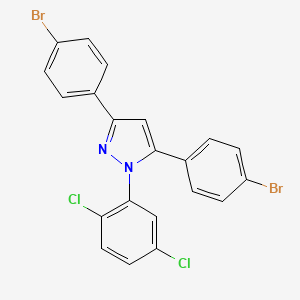![molecular formula C12H14ClN3O3S B10925095 N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide](/img/structure/B10925095.png)
N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a pyrazole ring, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethanol. This intermediate is then reacted with hydrazine to produce 1-(3-chlorophenoxymethyl)-1H-pyrazole. The final step involves the sulfonation of the pyrazole derivative with ethanesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenoxy derivatives.
Scientific Research Applications
N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenoxy)-N-methyl-1-propanamine: This compound shares the chlorophenoxy group but differs in its overall structure and functional groups.
4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, commonly used as a herbicide.
N-{1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl}-4-nitrobenzenesulfonamide: A structurally similar compound with a nitro group instead of an ethanesulfonamide group.
Uniqueness
N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE is unique due to its combination of a chlorophenoxy group, a pyrazole ring, and an ethanesulfonamide moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H14ClN3O3S |
|---|---|
Molecular Weight |
315.78 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]ethanesulfonamide |
InChI |
InChI=1S/C12H14ClN3O3S/c1-2-20(17,18)15-11-7-14-16(8-11)9-19-12-5-3-4-10(13)6-12/h3-8,15H,2,9H2,1H3 |
InChI Key |
USYMLTQXWDYFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CN(N=C1)COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10925013.png)
![(2Z)-2-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one](/img/structure/B10925021.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10925024.png)
![[4-(furan-2-ylmethyl)piperazin-1-yl][6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10925039.png)
![11,13-dimethyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10925060.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925078.png)
![Ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B10925084.png)
![1-butyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925086.png)
![[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10925088.png)
![3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925103.png)

![N-(2,6-dichlorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10925111.png)

![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B10925114.png)
